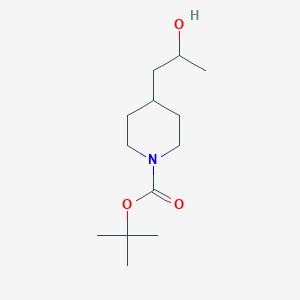

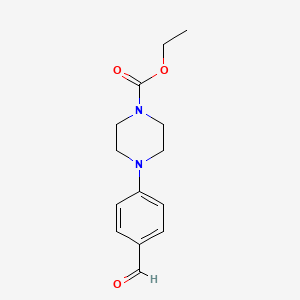

![molecular formula C14H12N2OS B3319459 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine CAS No. 1125451-65-1](/img/structure/B3319459.png)

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine

Descripción general

Descripción

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .

Synthesis Analysis

The synthesis of this compound involves various synthetic pathways. For instance, it can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another method involves Suzuki cross coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters .Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with common bis-electrophilic reagents to make different types of fused heterocyclic compounds . It can also undergo Suzuki cross coupling reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Importance

Benzothiazole derivatives like 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine have been a subject of interest due to their significant pharmaceutical and biological properties. Research has shown efficient synthesis methods for these compounds, highlighting their potential in various pharmacological areas. For instance, a study demonstrated the synthesis of new 2-amino-6-arylbenzothiazoles, exhibiting potent urease enzyme inhibition and nitric oxide scavenging activities. The compound 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine showed the highest nitric oxide scavenging activity, indicating its potential therapeutic use in conditions related to nitric oxide overproduction (Gull et al., 2013).

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been explored, particularly in the context of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with one compound inducing G2/M cell cycle arrest and apoptosis in colon cancer cells through p53 activation via mitochondrial-dependent pathways. This suggests their potential as small-molecule activators of p53, an important target in cancer therapy (Kumbhare et al., 2014).

Antifungal Activity

Benzothiazole derivatives have also shown promising antifungal effects. A study involving 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound reported significant antifungal activity against Aspergillus species. This highlights the potential of benzothiazole compounds in developing new antifungal agents (Jafar et al., 2017).

Molecular Structure Studies

The molecular structure and vibrational frequencies of benzothiazolederivatives have been a focus in research, providing insights into their chemical properties. For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole synthesized under specific conditions analyzed its molecular structure using ab initio and density functional theory methods. This kind of research is crucial for understanding the chemical behavior and potential applications of these compounds (Arslan & Algül, 2007).

Biological Activity

The biological activity of benzothiazole derivatives extends beyond their pharmacological potential. A study synthesized various benzothiazole compounds and evaluated their biological activity against different bacterial strains. The results revealed that certain derivatives exhibit significant toxicity to bacteria, suggesting their use as antimicrobial agents (Uma et al., 2017).

Molecular Interactions and Drug Discovery

Benzothiazole derivatives are also valuable in drug discovery. A research outlined the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, offering new building blocks in drug discovery. These compounds can be substituted at various positions, enabling exploration of chemical space for potential drug candidates (Durcik et al., 2020).

Photovoltaic Applications

In the field of photovoltaics, benzothiazole derivatives have been used as secondary absorbers in solid-state excitonic solar cells. A study reported the use of a benzothiazole-based molecule to enhance the spectral response and power conversion efficiency of these solar cells, demonstrating the compound's utility in renewable energy technologies (Driscoll et al., 2010).

Mecanismo De Acción

While the exact mechanism of action of this compound is not specified in the retrieved papers, benzothiazole derivatives in general have been found to exhibit numerous biological activities such as anti-inflammatory, analgesics, antitumor, antibacterial, antihistamines, suchistosomicidal and antivirus properties .

Direcciones Futuras

Benzothiazole derivatives have attracted great interest due to their pharmaceutical and biological importance . Future research could focus on exploring the potential of 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine in drug discovery, given its role as an intermediate in the synthesis of various biologically active compounds .

Propiedades

IUPAC Name |

6-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-5-3-2-4-10(12)9-6-7-11-13(8-9)18-14(15)16-11/h2-8H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQAUGFDQSURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C2)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

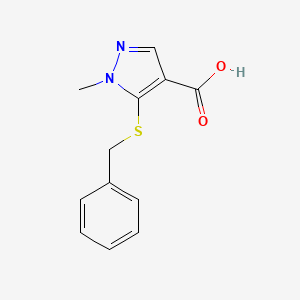

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3319377.png)

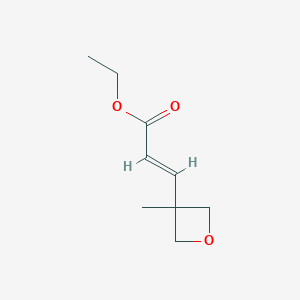

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3319434.png)

![3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3319445.png)

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)